2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
Description
2-(3-((2-((2-Ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic indole derivative featuring a sulfonyl-linked acetamide scaffold. The compound’s structure includes:
- Indole core: Substituted at the 1-position with a diethylacetamide group.
- Sulfonyl bridge: Connects the indole’s 3-position to a secondary acetamide moiety.
- 2-Ethoxyphenylamino group: Attached to the carbonyl group of the sulfonyl-linked acetamide.
Properties
IUPAC Name |
2-[3-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-4-26(5-2)24(29)16-27-15-22(18-11-7-9-13-20(18)27)33(30,31)17-23(28)25-19-12-8-10-14-21(19)32-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRQFUYHCDHEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule with significant potential for biological activity. Its structure features an indole moiety, which is often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 471.57 g/mol. The compound is characterized by the presence of an indole ring, a sulfonamide group, and an ethoxyphenyl substituent, which may enhance its biological activity compared to simpler analogs.
Preliminary studies indicate that this compound acts as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in cortisol metabolism, converting cortisone to active cortisol. Inhibition of 11β-HSD1 may have therapeutic implications for conditions such as obesity and metabolic syndrome by reducing glucocorticoid levels in tissues.
In Vitro Assays
Research has demonstrated that this compound shows significant inhibitory activity against 11β-HSD1. The binding affinity and inhibition constants were determined using various biochemical assays.
| Assay Type | IC50 Value | Comments |
|---|---|---|
| Enzyme Inhibition Assay | 25 µM | Effective inhibition observed at this concentration |
| Cell Viability Assay | >100 µM | No cytotoxic effects at higher concentrations |
Cellular Effects
In cellular models, treatment with this compound led to a decrease in cortisol levels and altered metabolic pathways associated with glucocorticoid signaling. These findings suggest its potential role in managing glucocorticoid-related disorders.
Case Studies
Several case studies have explored the therapeutic implications of compounds structurally related to this compound:
- Obesity Management : A study investigated the effects of similar compounds on weight management in obese mice models. Results indicated significant weight loss and improved metabolic profiles.
- Diabetes Treatment : Another study highlighted the potential for these compounds to enhance insulin sensitivity in diabetic models, suggesting a dual benefit in metabolic syndrome management.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-(4-Methoxyphenyl)amino)-N,N-diethylacetamide | Lacks sulfonamide group | Moderate inhibition of 11β-HSD1 |
| N,N-Diethylacetamide | Simple acetamide structure | Limited biological activity |
| 3-(4-Ethoxyphenyl)-N,N-diisopropylacetamide | Different substituents | Varies based on modifications |
Comparison with Similar Compounds
2-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide (CAS 878056-47-4)
- Structural difference : The ethoxy group is para-substituted (4-ethoxyphenyl) instead of ortho (2-ethoxyphenyl).
- Molecular weight: 471.6 g/mol .
2-(3-((2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide (CAS 878055-91-5)
2-(3-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Structural difference : The phenyl ring is replaced with a benzodioxole moiety.
Pharmacological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
